molecular formula C28H48O B1259254 4-Methylcholest-8-en-3-ol CAS No. 32908-16-0

4-Methylcholest-8-en-3-ol

Número de catálogo: B1259254
Número CAS: 32908-16-0
Peso molecular: 400.7 g/mol
Clave InChI: SCEZIHJVTBQOLS-UJVKPKKLSA-N
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Descripción

Contextualization within Sterol Biosynthesis Pathways

Sterol biosynthesis begins with the cyclization of squalene to form lanosterol in animals and fungi, or cycloartenol in plants. mdpi.com The subsequent conversion of these initial sterols to their final, functional forms, such as cholesterol in animals or ergosterol in fungi, involves a series of enzymatic modifications. mdpi.comroyalsocietypublishing.org These modifications include the removal of methyl groups at the C4 and C14 positions. royalsocietypublishing.org

In the broader context of sterol synthesis, the pathway can diverge into different branches. For instance, in mammals, the Kandutsch-Russell and Bloch pathways represent two routes for cholesterol biosynthesis. nih.gov The intermediates within these pathways, including various 4-methylated sterols, are crucial for the progression to the final product. mdpi.com The presence and metabolism of 4-methylsterols are tightly regulated, as their accumulation can lead to cellular and developmental issues. mdpi.com

The biosynthesis of sterols is not limited to eukaryotes. Certain bacteria, particularly methanotrophs like Methylococcus capsulatus, have been shown to produce a range of sterols, including 4-methylcholest-8-en-3-ol. oup.comresearchgate.netnih.gov In these prokaryotes, the sterol biosynthesis pathway is often truncated compared to that in eukaryotes. oup.comresearchgate.net

Significance as a Key Sterol Intermediate

The importance of this compound lies in its position as a key intermediate that connects different stages of sterol biosynthesis. Its formation and subsequent conversion are essential for the production of a wide array of functional sterols.

Research has shown that 4-methylsterols, including this compound, are not merely passive intermediates. They can have biological activities of their own. For example, some 4-methylsterols have been found to act as signaling molecules in various organisms. mdpi.com

In some organisms, the sterol biosynthesis pathway can be intentionally or unintentionally blocked. This can lead to the accumulation of specific intermediates. For instance, inhibition of certain enzymes in the sterol pathway in rats has been shown to cause the accumulation of 4α-methyl-5α-cholest-7-en-3β-ol, a related 4-methylsterol. nih.gov This highlights the critical role of the enzymes that metabolize these intermediates.

The study of such intermediates provides valuable insights into the intricate regulation and functioning of the entire sterol biosynthesis pathway. The transient nature of these compounds often makes them difficult to detect in routine analyses, but their importance is underscored when the pathway is disrupted. mdpi.com

Propiedades

Número CAS

32908-16-0

Fórmula molecular

C28H48O

Peso molecular

400.7 g/mol

Nombre IUPAC

(3S,4R,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-24,26,29H,7-17H2,1-6H3/t19-,20-,22-,23+,24+,26+,27-,28+/m1/s1

Clave InChI

SCEZIHJVTBQOLS-UJVKPKKLSA-N

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C

SMILES isomérico

C[C@@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C

SMILES canónico

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C

Sinónimos

4 alpha-methyl-5 alpha-cholest-8(14)-en-3 beta-ol
4-methylcholest-8-en-3-ol
4-methylcholest-8-en-3-ol, (3beta,4alpha)-isomer
4-methylcholest-8-en-3-ol, (3beta,4alpha,5alpha)-isomer
4-methylcholest-8-en-3-ol, (3beta,4beta)-isome

Origen del producto

United States

Biosynthetic Pathways and Metabolic Intermediates of 4-methylcholest-8-en-3-ol

Pre-Squalene Pathway and Isopentenyl Diphosphate Origin

The journey to any sterol begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgjmb.or.kr Organisms utilize two primary pathways to synthesize these crucial precursors: the mevalonate (MVA) pathway and the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgjmb.or.krnih.gov

Regardless of the pathway, the resulting IPP and DMAPP units are sequentially condensed to form the C15 compound farnesyl diphosphate (FPP). jmb.or.kr Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to produce the C30 triterpene, squalene. jmb.or.krnih.gov This linear hydrocarbon is the final product of the pre-squalene pathway and the foundational substrate for all sterol synthesis. tinkoffjournal.ru

Post-Squalene Sterol Synthesis

The conversion of the linear squalene molecule into the characteristic four-ringed sterol nucleus marks the beginning of the post-squalene pathway. This phase is characterized by cyclization and a series of subsequent modifications.

Lanosterol and Cycloartenol as Primary Precursors

The first committed step in sterol biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase. nih.gov The subsequent cyclization of 2,3-oxidosqualene is a pivotal branching point that distinguishes major eukaryotic lineages. oup.com In animals and fungi, oxidosqualene cyclase (specifically lanosterol synthase) catalyzes the formation of lanosterol. oup.complos.orgpnas.org Conversely, in plants and algae, the enzyme cycloartenol synthase converts 2,3-oxidosqualene into cycloartenol, a pentacyclic triterpenoid. oup.complos.org

FeatureLanosterol PathwayCycloartenol Pathway
Primary Precursor LanosterolCycloartenol
Key Enzyme Lanosterol Synthase (LAS)Cycloartenol Synthase (CAS)
Typical Organisms Animals, FungiPlants, Algae

Branching Pathways Leading to Methylated Sterols

From the primary precursors, lanosterol or cycloartenol, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the vast diversity of sterols found in nature. oup.com The biosynthesis of methylated sterols, such as 4-Methylcholest-8-en-3-ol, involves specific enzymatic steps that add or remove methyl groups at various positions on the sterol core.

In the canonical cholesterol biosynthesis pathway in animals, the two methyl groups at the C4 position and the methyl group at the C14 position of lanosterol are sequentially removed. royalsocietypublishing.org This process involves a complex of enzymes. nih.gov However, alternative pathways and intermediates exist, and the order of these reactions can vary. hmdb.cahmdb.ca The presence of 4-methylated sterols often signifies either an intermediate stage in this demethylation process or, in some organisms, a final product of a truncated pathway. nih.govresearchgate.net

Specific Biosynthetic Routes to this compound

The formation of this compound has been documented in both prokaryotic and eukaryotic systems, highlighting its diverse metabolic roles.

In Prokaryotic Systems (e.g., Methylococcus capsulatus)

The bacterium Methylococcus capsulatus is a notable exception to the general absence of sterol synthesis in prokaryotes. nih.govresearchgate.net It possesses a truncated post-squalene pathway that produces a series of modified lanosterol-like molecules. nih.govresearchgate.netresearchgate.net This pathway begins with the cyclization of squalene to lanosterol. oup.com Subsequent enzymatic reactions lead to the formation of several methylated sterols, including this compound. nih.govresearchgate.netresearchgate.net The sterol profile of M. capsulatus includes:

4,4-dimethylcholesta-8,24-dien-3-ol

4,4-dimethylcholesta-8-en-3-ol

4-methylcholesta-8,24-dien-3-ol

4-methylcholesta-8-en-3-ol. nih.govresearchgate.net

The enzymes in M. capsulatus responsible for the demethylation at the C4 position are distinct from their eukaryotic counterparts. mdpi.com This prokaryotic pathway is considered a more primitive version of sterol biosynthesis. oup.com

Sterol Intermediate in M. capsulatusChemical Formula
4,4-dimethylcholesta-8,24-dien-3-olC30H50O
4,4-dimethylcholesta-8-en-3-olC30H52O
4-methylcholesta-8,24-dien-3-olC29H48O
4-methylcholesta-8-en-3-olC28H48O

In Eukaryotic Systems (e.g., Fungi, Plants, Animal Lineages, Dinoflagellates)

In eukaryotes, this compound is typically an intermediate in the biosynthesis of major sterols like cholesterol and phytosterols. nih.govebi.ac.uk Its presence indicates the activity of the C4-demethylation complex, which removes the two methyl groups at the C4 position of lanosterol or cycloartenol-derived intermediates. nih.govmdpi.com

Animal Lineages: In the Kandutsch-Russell pathway of cholesterol biosynthesis, 4α-methyl-5α-cholest-8-en-3β-ol is a known intermediate. ebi.ac.ukmetabolicatlas.org It is formed from 4,4-dimethyl-5α-cholest-8-en-3β-ol and is subsequently converted to other sterols en route to cholesterol. metabolicatlas.org The reduction of 4-methylcholesta-8(9),24-dien-3-one can also lead to the formation of 4-methylcholesta-8(9),24-dien-3β-ol. reactome.org

Plants: While the primary sterol pathway in plants proceeds via cycloartenol, some plants also possess a lanosterol synthase and can produce lanosterol-derived intermediates. plos.orgpnas.org 4-Methyl sterols, including lophenol (4-methylcholest-7-en-3-ol), are recognized intermediates in phytosterol biosynthesis. wikipedia.orgfoodb.ca The synthesis of 4α-methylcholest-8(9)-en-3β-ol has also been reported. rsc.org

Fungi: The biosynthesis of ergosterol in fungi proceeds via lanosterol. 4α-Methylzymosterol (4α-methyl-5α-cholesta-8,24-dien-3β-ol) is a known precursor in this pathway. cymitquimica.com

Dinoflagellates: These marine protists are known to produce a diverse array of unique sterols, including various 4-methylated sterols. wikipedia.orgjst.go.jp In some dinoflagellates, 4-methyl sterols are not just transient intermediates but can be major end products. wikipedia.orgacs.org The biosynthesis often starts from lanosterol, and specific methyltransferases are involved in the methylation at the C4 position. wikipedia.orgacs.org The presence of 4α-methyl-5α-cholest-8(9)-en-3β-ol has been reported in certain species. kagoshima-u.ac.jp

Relationship to Other C4-Methylated Sterols

4,4-Dimethylsterols

4,4-Dimethylsterols are crucial precursors in the biosynthesis of cholesterol, ergosterol, and phytosterols. mdpi.comresearchgate.net These molecules, which possess two methyl groups at the C4 position, undergo a series of demethylation reactions to ultimately form 4-desmethylsterols. researchgate.net The conversion of 4,4-dimethylsterols to 4-monomethyl sterols like this compound is a critical step in this process. pnas.org

In eukaryotes, the C4-demethylation process is catalyzed by a multi-enzyme complex. oup.com This complex sequentially removes the two methyl groups from the C4 position. oup.com In animals and fungi, a single C4-demethylation complex is responsible for both demethylation steps. oup.com However, in plants, two distinct sterol methyl oxidases (SMOs), SMO1 and SMO2, are involved. SMO1 acts on 4,4-dimethylsterols, while SMO2 acts on the resulting 4-methylsterols. oup.comportlandpress.comscispace.com

The accumulation of 4,4-dimethylsterols, often due to genetic mutations or the action of specific inhibitors, can lead to significant disruptions in cellular and developmental processes across various organisms. mdpi.comnih.gov For instance, in the methanotrophic bacterium Methylococcus capsulatus, 4,4-dimethylcholest-8(14)-en-3β-ol and 4,4-dimethylcholesta-8(14),24-dien-3β-ol are significant sterol components. oup.com

Compound NameOrganism/SystemRole/Significance
4,4-DimethylzymosterolMammals, FungiPrecursor to 4-methylzymosterol in the cholesterol/ergosterol biosynthesis pathway. nih.gov
24-MethylenecycloartanolPlantsAccumulates upon silencing of SMO1, indicating it is a substrate for the first C4-demethylation. scispace.com
4,4-Dimethyl-5α-cholest-8-en-3β-olRat LiverAccumulates in peroxisomes, suggesting its role in peroxisomal cholesterol synthesis. nih.gov
4,4-Dimethylcholesta-8,14-dien-3β-olMethylococcus capsulatusA major sterol identified in this bacterium. oup.com

4-Methylcholest-8(14)-en-3-ol (8(14)-lophenol)

4-Methylcholest-8(14)-en-3-ol, also known as 8(14)-lophenol, is an isomer of this compound, differing in the position of the double bond within the B-ring of the sterol nucleus. This compound is a significant intermediate in the sterol biosynthesis pathways of various organisms, including bacteria and nematodes. mdpi.compnas.org

In the bacterium Methylococcus capsulatus, 4α-methylcholest-8(14)-enol is a major sterol produced through the demethylation of 4,4-dimethylcholest-8(14)-enol. pnas.org This conversion is catalyzed by a distinct bacterial C4-demethylase system, highlighting an evolutionary divergence from the eukaryotic pathway. pnas.orgnih.gov In the nematode Caenorhabditis elegans, 8(14)-lophenol can be a final product of cholesterol metabolism, with its formation being dependent on the activity of a key desaturase enzyme. researchgate.net The presence of 4-methylcholest-8(14)-en-3-ol has also been reported in the psychrophilic methanotroph Methylosphaera hansonii. oup.com

The interconversion between Δ8 and Δ8(14) sterols is a critical regulatory point in sterol metabolism. While 4,4-dimethylcholesta-8,14-dienol is not a direct intermediate in the demethylation of 4,4-dimethylcholest-8(14)-enol in rat liver, its presence can inhibit this process. nih.gov

Compound NameOrganism/SystemRole/Significance
4α-Methylcholest-8(14)-enolMethylococcus capsulatusA major sterol produced via C4-demethylation of its 4,4-dimethyl precursor. pnas.org
8(14)-LophenolCaenorhabditis elegansCan be a final product of cholesterol metabolism. researchgate.net
4-Methylcholesta-8(14),24-dien-3β-olMethylococcus capsulatusOne of the key sterols identified in this bacterium. oup.com

4-Methylstanols (lophanol)

4-Methylstanols, such as lophanol (4α-methylcholestanol), are fully saturated sterols in the tetracyclic ring system, lacking the double bond present in stenols like this compound. Lophanol is a significant metabolite in certain organisms, particularly the nematode Caenorhabditis elegans. researchgate.net

In C. elegans, the synthesis of lophanol from dietary cholesterol is a key metabolic pathway. researchgate.net The branching of cholesterol metabolism towards either stenol or stanol production is regulated by the activity of a Δ7-desaturase enzyme. researchgate.net When this enzyme is deficient, the sterol profile shifts towards the accumulation of cholestanol and lophanol. researchgate.net This indicates that the reduction of the double bond in the sterol ring is a critical step in determining the final sterol products in these organisms.

The formation of lophanol highlights the metabolic plasticity within sterol biosynthesis, where the saturation state of the sterol ring can be altered to produce different functional molecules.

Compound NameOrganism/SystemRole/Significance
Lophanol (4α-methylcholestanol)Caenorhabditis elegansAccumulates in daf-36 mutants, indicating a role in the stanol pathway of cholesterol metabolism. researchgate.net
4α-Methyl-24-ethylcholestanolNoctiluca milialisA minor 4α-methylsterol identified in this dinoflagellate. kagoshima-u.ac.jp

Dinosterol

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a characteristic 4α-methylsterol primarily produced by dinoflagellates. wikipedia.orgnih.gov While not a direct downstream product of this compound, its biosynthesis shares the common feature of a C4-methylated backbone. The biosynthesis of dinosterol involves a series of side-chain alkylations that are distinct from the typical cholesterol synthesis pathway. wikipedia.org

The synthesis of dinosterol is thought to begin with the formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol, followed by reduction and further methylation steps to create the unique side chain of dinosterol. wikipedia.org The presence of a methyl group at the C4 position is a key structural feature that links dinosterol to the broader class of C4-methylated sterols.

The accumulation of 4-methylsterols, including precursors to dinosterol, is known to occur under anaerobic conditions. wikipedia.org The study of dinosterol and its biosynthetic pathway provides insights into the diverse evolutionary strategies for sterol modification among different eukaryotic lineages.

Compound NameOrganism/SystemRole/Significance
DinosterolDinoflagellatesA major biomarker sterol for dinoflagellates. wikipedia.orgnih.gov
4α,24-Dimethylcholest-22-enolNoctiluca milialisA minor 4α-methylsterol identified in this dinoflagellate. kagoshima-u.ac.jp
AmphisterolAmphidinium speciesA major 4α-methylsterol in these dinoflagellates. kagoshima-u.ac.jp

Enzymology and Mechanistic Aspects of 4-methylcholest-8-en-3-ol Metabolism

Sterol Methyltransferases (SMTs) in C4-Methylation

Sterol methyltransferases are a class of enzymes responsible for the addition of a methyl group to the sterol nucleus. This process is a key step in the diversification of sterols.

Characterization of Sterol C4α-Methyltransferase (4-SMT)

A specific type of sterol methyltransferase, sterol C4α-methyltransferase (4-SMT), has been identified and characterized, particularly in the nematode Caenorhabditis elegans. nih.gov This enzyme, also known as STRM-1, catalyzes the methylation at the C4 position of the sterol A-ring. nih.govmdpi.com Unlike many other organisms, nematodes are sterol auxotrophs, meaning they must obtain sterols from their diet. The 4-SMT in C. elegans allows for the modification of these dietary sterols. mdpi.com Research has also identified a similar C4-methyltransferase in the dinoflagellate Breviolum minutum, which can produce both 4α- and 4β-methyl sterols. nih.govacs.org This discovery challenges the previous notion that 4β-methyl steranes found in geological sediments are solely the result of diagenetic processes. nih.gov

Substrate Specificity and Recognition

The substrate specificity of 4-SMT is a key aspect of its function. Studies on the 4-SMT from C. elegans and B. minutum have shown a preference for 3-oxo sterol substrates. nih.govmit.edu Specifically, these enzymes effectively methylate A-ring-saturated 3-ketosteroids like cholestanone. mit.edu In contrast, sterols with a hydroxyl group at the C3 position, such as cholesterol, or those with certain double bond configurations in the A-ring, are not substrates for this enzyme. mit.edu The enzyme's active site appears to have specific requirements for binding and catalysis, favoring the 3-oxo configuration which is crucial for the subsequent methylation reaction. nih.gov

Enzyme Kinetics and Catalytic Mechanisms (e.g., 3-keto-enol tautomerism)

The catalytic mechanism of 4-SMT involves a novel 3-keto-enol tautomerism. nih.gov The enzyme facilitates the tautomerization of the 3-oxo sterol substrate to form a 3-keto-enol intermediate. acs.orgmit.edu This enol tautomer then undergoes an electrophilic addition of a methyl group, which is supplied by the cofactor S-adenosyl-L-methionine (AdoMet). nih.govacs.org This mechanism is distinct from other known sterol methylation reactions and highlights a unique evolutionary path for sterol diversification in certain organisms. nih.gov

Sterol C4-Demethylation Complex (C4DMC)

The removal of the methyl groups at the C4 position is essential for the conversion of sterol precursors into their final, functional forms. This process is carried out by a multi-enzyme complex known as the Sterol C4-Demethylation Complex (C4DMC). mdpi.comnih.gov

Component Enzymes: Sterol-4α-methyl oxidase (SMO), 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and Sterone Ketoreductase (SKR)

The C4DMC is composed of three core enzymes that act in a sequential manner. mdpi.comnih.gov

Sterol-4α-methyl oxidase (SMO): This enzyme, also referred to as SC4MOL, initiates the demethylation process by catalyzing the oxidation of the 4α-methyl group. mdpi.comreactome.org This is a multi-step oxidation that converts the methyl group into a carboxylic acid. nih.gov

3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D): Also known as NSDHL, this enzyme has a dual function. It first catalyzes the oxidative decarboxylation of the C4-carboxylic acid, which results in the removal of the methyl group as CO2 and the formation of a 3-keto-sterol. mdpi.comnih.gov

Sterone Ketoreductase (SKR): The final enzyme in the sequence, also known as HSD17B7, reduces the 3-keto group of the sterol product back to a 3β-hydroxyl group, yielding the C4-demethylated sterol. mdpi.comreactome.orghmdb.ca

Sequential and Non-Consecutive Demethylation Pathways

The process of removing the two methyl groups from the C4 position of 4,4-dimethylsterols can occur through different pathways depending on the organism.

Sequential Demethylation: In mammals and fungi, the two C4-methyl groups are removed consecutively. mdpi.commdpi.com The C4DMC acts twice in a row to convert a 4,4-dimethylsterol first into a 4α-methylsterol and then into a 4-desmethylsterol. nih.gov

Non-Consecutive Demethylation: In contrast, plants employ a non-consecutive demethylation pathway. mdpi.comnih.gov The removal of the first C4-methyl group is separated from the removal of the second by several other enzymatic steps in the sterol biosynthesis pathway. nih.govnih.gov This requires two distinct SMO enzymes (SMO1 and SMO2) with different substrate specificities to handle the different sterol intermediates at each demethylation stage. mdpi.comoup.com

Role of Tethering Proteins (e.g., ERG28) in Enzyme Complex Formation

The metabolic conversion of 4-methylated sterols is not carried out by free-floating enzymes but by a multi-enzyme complex anchored to the endoplasmic reticulum (ER). mdpi.com This complex, known as the sterol C4-demethylation complex (SC4DM), ensures the efficient and sequential processing of intermediates. nih.govnih.gov A key player in organizing this complex is the non-catalytic scaffolding protein, ERG28. uniprot.orgpnas.org

Initially identified in Saccharomyces cerevisiae through microarray studies that showed its co-regulation with ergosterol biosynthesis genes, ERG28 is an ER transmembrane protein. pnas.orgnih.gov Its primary function is to act as a scaffold, tethering the catalytic components of the C4-demethylation machinery—sterol-4α-methyl oxidase (SMO or ERG25), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (CSD or ERG26), and a 3-ketosteroid reductase (SKR or ERG27)—to the ER membrane. mdpi.comuniprot.orgpnas.org This is particularly crucial for enzymes like ERG26 and ERG27, which lack their own transmembrane domains. pnas.org

The role of ERG28 is highly conserved across different kingdoms, including plants and mammals. nih.govpnas.orgnih.gov In Arabidopsis thaliana, the ERG28 homolog tethers the SC4DM complex, and its absence leads to the accumulation and release of a C4-methylated intermediate, which can interfere with essential cellular processes like polar auxin transport. nih.gov This highlights a critical function of ERG28: preventing the uncontrolled release of biosynthetic intermediates that could have off-target effects. nih.gov

Table 1: Experimentally Confirmed Protein Interactions of ERG28 in Sterol Biosynthesis.
Interacting ProteinEnzymatic FunctionOrganism StudiedMethod of DetectionReference
ERG25 (SMO)Sterol-C4-methyl oxidaseYeastYeast two-hybrid, Co-immunoprecipitation pnas.orgnih.gov
ERG26 (CSD)3β-hydroxysteroid dehydrogenase/C4-decarboxylaseYeastYeast two-hybrid, Co-immunoprecipitation pnas.orgnih.gov
ERG27 (SKR)3-ketosteroid reductaseYeastYeast two-hybrid, Co-immunoprecipitation pnas.orgnih.gov
ERG11 (CYP51)Lanosterol 14α-demethylaseYeastYeast two-hybrid nih.gov
ERG6C24-sterol methyltransferaseYeastYeast two-hybrid nih.gov
ERG1Squalene epoxidaseYeastYeast two-hybrid nih.gov
NSDHLNAD(P)-dependent steroid dehydrogenase-likeMammalianSplit luciferase assay nih.gov
SC4MOLSterol-C4-methyl oxidase-likeMammalianSplit luciferase assay nih.gov

Interactions and Regulation between Methylation and Demethylation Pathways

The biosynthesis of functional sterols from precursors like lanosterol or cycloartenol involves a series of methylation and demethylation events that are tightly regulated and interconnected. The primary modifications are the removal of two methyl groups at the C4 position and one at the C14 position, and in the case of fungi and plants, the addition of a methyl group at the C24 position. nih.govnih.gov The sequence of these reactions is not universal and represents a key point of metabolic divergence and regulation between different organisms. nih.govresearchgate.net

In fungi and animals, the demethylation sequence typically begins with the removal of the C14-methyl group, followed by the two C4-methyl groups. nih.govresearchgate.net Conversely, in higher plants, the pathway is distinct: the first C4-methyl group is removed from cycloartenol, followed by C14-demethylation, and finally the removal of the second C4-methyl group. nih.govresearchgate.net This interruption of the C4-demethylation process allows plants to generate unique 4α-methylated sterol intermediates that are not typically found in other kingdoms. nih.govpnas.org This differential ordering necessitates enzymes with distinct substrate specificities; for example, plants utilize two different sterol methyl oxidase (SMO) enzymes for the two separate C4-demethylation steps. nih.gov

This interplay is a crucial regulatory mechanism. The accumulation of specific intermediates from one step can influence the activity of enzymes in another. For example, certain methylated sterols, such as lanosterol, can induce the degradation of HMG-CoA reductase, a key rate-limiting enzyme at the beginning of the mevalonate pathway, creating a negative feedback loop. nih.gov Furthermore, the C4-demethylation step itself is considered the rate-limiting step in fungal ergosterol biosynthesis, whereas C24-methylation is the slow step in plant sitosterol synthesis. nih.govresearchgate.net

Regulation also occurs at the post-translational level. In mammals, the C4-demethylation enzyme SC4MOL is targeted for degradation by the E3 ubiquitin ligase MARCHF6 in response to high sterol levels. nih.govnih.gov This provides a rapid mechanism to shut down the pathway when cholesterol is abundant. The depletion of SC4MOL leads to a significant decrease in total cellular cholesterol, indicating it is a highly regulated and crucial enzyme in the C4-demethylation complex. nih.govnih.gov This intricate regulation between methylation and demethylation ensures that the appropriate types and amounts of sterols are produced to meet the cell's structural and signaling needs.

Table 2: Comparison of Key Methylation and Demethylation Sequences in Sterol Biosynthesis.
Organism KingdomTypical Starting PrecursorSequence of Major Modification EventsReference
AnimalsLanosterol1. C14-Demethylation 2. C4-Demethylation (first methyl) 3. C4-Demethylation (second methyl) nih.govresearchgate.net
FungiLanosterol1. C14-Demethylation 2. C4-Demethylation 3. C24-Methylation nih.gov
PlantsCycloartenol1. C4-Demethylation (first methyl) 2. C14-Demethylation 3. C4-Demethylation (second methyl) nih.govresearchgate.net

Genetic and Molecular Regulation of 4-methylcholest-8-en-3-ol Metabolism

Identification and Functional Characterization of Genes Encoding C4-Methylating and Demethylating Enzymes

The metabolism of 4-methylsterols involves a series of enzymatic steps, primarily focused on the removal of methyl groups at the C4 position of the sterol nucleus. In eukaryotes like fungi, plants, and mammals, the C4-demethylation process is catalyzed by a multi-enzyme complex. mdpi.compnas.org This complex typically includes a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD/DCD), and a 3-ketosteroid reductase (KSR). mdpi.com

In the model plant Arabidopsis thaliana, two distinct families of genes encoding sterol 4α-methyl oxidases, SMO1 and SMO2, have been identified. scispace.comscience.gov Functional characterization through virus-induced gene silencing (VIGS) in Nicotiana benthamiana revealed their specific roles. Silencing of SMO1 led to the accumulation of 4,4-dimethyl-9β,19-cyclopropylsterols, while silencing SMO2 resulted in a significant buildup of 4α-methyl-Δ7-sterols. science.gov This demonstrates that, unlike in animals and fungi which utilize a single SMO-based complex for sequential demethylation, photosynthetic eukaryotes have evolved two distinct types of C4-methylsterol oxidases to control the levels of 4,4-dimethylsterol and 4α-methylsterol precursors, respectively. scispace.comscience.gov

In fungi, such as Aspergillus fumigatus, two genes, erg25A and erg25B, encode functional C4-demethylases, with Erg25A playing a primary role. nih.gov The human homolog of the yeast ERG25 gene has also been cloned and found to encode a polypeptide with significant identity to its fungal counterpart. bioone.org

Conversely, a less common pathway involving C4-methylation has been identified. In the nematode Caenorhabditis elegans, a sterol-C4-methyltransferase named STRM-1 catalyzes the addition of a methyl group to the sterol nucleus. mdpi.com A similar enzyme, BmSTRM, was discovered in the dinoflagellate Breviolum minutum, which is capable of producing both 4α- and 4β-methyl sterols through a methylation pathway. acs.org This highlights an alternative route for the formation of 4-methylsterols that does not involve the partial demethylation by SMOs. acs.org

Enzyme/Gene FamilyOrganismFunctionKey Findings
SMO1 Arabidopsis thalianaSterol 4α-methyl oxidaseControls the level of 4,4-dimethylsterol precursors. scispace.comscience.gov
SMO2 Arabidopsis thalianaSterol 4α-methyl oxidaseControls the level of 4α-methylsterol precursors. scispace.comscience.gov
Erg25A/Erg25B Aspergillus fumigatusC4-sterol methyl oxidaseBoth are functional C4-demethylases; Erg25A is primary. nih.gov
STRM-1 Caenorhabditis elegansSterol-C4-methyltransferaseAdds a methyl group to the sterol nucleus. mdpi.com
BmSTRM Breviolum minutumSterol methyltransferaseCatalyzes the biosynthesis of both 4α- and 4β-methyl sterols. acs.org

Transcriptional Regulation of Sterol Biosynthesis Genes

The expression of genes involved in sterol biosynthesis, including those responsible for the metabolism of 4-methylsterols, is tightly regulated at the transcriptional level to meet cellular demands and respond to environmental cues. A key family of transcription factors involved in this process is the Sterol Regulatory Element Binding Proteins (SREBPs). frontiersin.org

In the human pathogen Aspergillus fumigatus, the transcription factor SrbA, an SREBP homolog, directly regulates genes encoding crucial enzymes in the ergosterol biosynthesis pathway, including erg25A and erg25B. nih.gov Deletion of srbA leads to the accumulation of C4-methyl sterols, indicating a loss of Erg25 activity and confirming SrbA's regulatory role. nih.gov Similarly, in the fission yeast Schizosaccharomyces pombe, the SREBP homolog Sre1 is essential for maintaining cellular sterol levels by controlling the transcription of target genes, including the oxygen-dependent steps in ergosterol biosynthesis. frontiersin.org

In plants, the expression of sterol biosynthesis genes can be influenced by stress conditions. For instance, in bread wheat (Triticum aestivum), the promoter regions of homoeologous TaSMT1 genes, which encode C24-sterol methyltransferase, contain stress-sensitive cis-elements, such as those responsive to low temperatures. cas.cz This leads to differential expression of the homoeologs under stress. cas.cz Another example is the cold-induced expression of TaCYP710A8, which encodes a C22-sterol desaturase, suggesting a role for sterol-mediated responses to environmental challenges. cas.cz

Hormonal signaling also plays a role in regulating sterol composition. In wheat seedlings, the activity of C22-sterol desaturase is affected by abscisic acid (ABA) and salicylic acid (SA) in an organ-specific manner, indicating hormone-mediated regulation of sterol biosynthesis. mdpi.com

RegulatorOrganismTarget Genes/PathwayFunction/Effect
SrbA (SREBP homolog) Aspergillus fumigatuserg25A, erg25BRegulates ergosterol biosynthesis; deletion leads to C4-methyl sterol accumulation. nih.govfrontiersin.org
Sre1 (SREBP homolog) Schizosaccharomyces pombeErgosterol biosynthesis genesMaintains cellular sterol levels, activated by hypoxia. frontiersin.org
Low Temperature Triticum aestivumTaSMT1, TaCYP710A8Induces differential expression of sterol biosynthesis genes. cas.cz
Abscisic Acid (ABA) & Salicylic Acid (SA) Triticum aestivumC22-sterol desaturaseOrgan-specific regulation of sterol composition. mdpi.com

Influence of Genetic Mutations or Biochemical Inhibition on Sterol Profiles

Disruptions in the sterol biosynthesis pathway, whether through genetic mutations or biochemical inhibition, can lead to significant alterations in cellular sterol profiles, often resulting in the accumulation of specific intermediates like 4-methylcholest-8-en-3-ol. These altered profiles can have profound effects on cellular function and development.

In plants, the lack of specific inhibitors for the C4-demethylation steps has historically hampered the study of the role of C4-methylsterols. scispace.com However, the use of azasterols, a class of inhibitors, has provided insights into the in vivo function of sterol-C-methyltransferases. mdpi.com Treatment of Arabidopsis thaliana with certain azasterols leads to the specific inhibition of SMT2, an enzyme that acts at a branch point in the phytosterol pathway, thereby altering the balance of different sterol end-products. mdpi.com Genetic mutations in sterol biosynthetic genes also have a significant impact. For example, Arabidopsis mutants with defects in SMT2 (cvp1) exhibit altered sterol profiles that are correlated with developmental defects. oup.com

In fungi, deletion of the erg25A gene in Aspergillus fumigatus results in a greater accumulation of C4-methyl sterol intermediates compared to the deletion of erg25B. nih.gov This accumulation is linked to moderate susceptibility to hypoxia and endoplasmic reticulum stress. nih.gov

In mammals, genetic diseases can arise from mutations in genes encoding sterol biosynthesis enzymes. For instance, mutations in the LBR gene can lead to Greenberg skeletal dysplasia, characterized by the accumulation of FF-MAS, a C4-methylsterol. nih.gov Similarly, in mouse models, reduced function of the Hsd17b7 enzyme, which is involved in cholesterol metabolism, leads to the accumulation of various mono- and dimethylsterols, including 4α-methyl-5α-cholest-8-en-3β-ol. researchgate.net Biochemical inhibition of SMO in rats also results in the accumulation of 4α-methylcholest-7-en-3β-ol. nih.gov

ConditionOrganism/ModelAffected Enzyme/ProcessResulting Sterol Profile Change
Azasterol Treatment Arabidopsis thalianaSMT2 InhibitionAltered balance of campesterol and sitosterol. mdpi.com
erg25A Deletion Aspergillus fumigatusC4-demethylationAccumulation of C4-methyl sterol intermediates. nih.gov
LBR Gene Mutation HumanSterol-14-reductase activityAccumulation of FF-MAS. nih.gov
Reduced Hsd17b7 Function MouseCholesterol MetabolismAccumulation of 4α-methyl-5α-cholest-8-en-3β-ol and other methylsterols. researchgate.net
SMO Inhibition RatC4-demethylationAccumulation of 4α-methylcholest-7-en-3β-ol. nih.gov

Homoeologous Genes and Diversity in Sterol-Mediated Responses

In polyploid organisms, such as bread wheat (Triticum aestivum), the presence of homoeologous genes—genes that originated from the different parental genomes—can contribute to a greater diversity of genetic and metabolic responses. This is particularly evident in the context of sterol biosynthesis and stress adaptation.

The bread wheat genome contains at least three homoeologous genes encoding C24-sterol methyltransferase 1 (TaSMT1). cas.cz While these genes have similar coding regions, their non-coding regions, including the promoters, show significant differences. cas.cz This leads to varied expression patterns in response to stress; for example, TaSMT1-5A is constitutively expressed, whereas TaSMT1-4D is highly stress-responsive. cas.cz

Similarly, the C22-sterol desaturase in wheat, which converts β-sitosterol to the "stress sterol" stigmasterol, is encoded by homoeologous TaCYP710A8 genes. cas.czmdpi.com Unlike TaSMT1, all TaCYP710A8 homoeologs are up-regulated in response to cold stress, with a more pronounced effect in the roots. cas.cz This suggests that the existence of multiple, differentially regulated homoeologous genes allows for a more nuanced and robust sterol-mediated response to environmental challenges in polyploid plants. cas.cz

The presence of multiple gene copies is not limited to polyploids. In diploid species like Arabidopsis, there are four genes for C22-sterol desaturase belonging to the CYP710A family, highlighting the importance of this enzymatic step in plant sterol metabolism. mdpi.com

Subcellular Localization and Spatial Regulation of Sterol Synthesis

The synthesis of sterols, including the metabolism of this compound, is a spatially organized process within the cell, with enzymes localized to specific organelles. The majority of cholesterol and phytosterol synthesis enzymes are membrane proteins found primarily in the endoplasmic reticulum (ER). nih.govmdpi.comnih.gov

In plants, fluorescent protein-fused sterol biosynthetic enzymes, such as SMT2, have been localized to the ER during interphase. mdpi.com During cell division (cytokinesis), these enzymes are mobilized to the division plane, indicating that sterols are newly synthesized at the forming cell plate to support its construction. mdpi.com Other enzymes in the plant sterol pathway, such as Δ7-sterol-C5-desaturase (STE1/DWARF7), have shown a dual localization in both the ER and lipid droplets, suggesting a potential role for lipid droplets in sterol biosynthesis. plos.org

In mammalian cells, studies have also confirmed the localization of many cholesterol synthesis enzymes to the ER and the nuclear envelope. nih.gov However, the co-localization of these enzymes can differ across cellular compartments, suggesting that they may not always function within a single complex and could have multifunctional roles beyond sterol synthesis. nih.gov Some enzymes in the pathway are also found in the cytosol, peroxisomes, and lipid droplets. nih.gov

The precise subcellular localization of these enzymes is critical for the efficient flow of intermediates through the pathway and for the regulation of sterol homeostasis. The dynamic relocalization of enzymes, as seen during plant cell division, underscores the tight integration of sterol synthesis with fundamental cellular processes.

Enzyme/ProteinOrganismSubcellular LocalizationAdditional Notes
SMT2 Arabidopsis thalianaEndoplasmic Reticulum (ER)Mobilized to the cell plate during cytokinesis. mdpi.com
STE1/DWARF7 Arabidopsis thalianaER and Lipid DropletsSuggests a role for lipid droplets in sterol biosynthesis. plos.org
DHCR7, DHCR24, EBP Human/MouseER and Nuclear EnvelopeCo-localization varies, suggesting multifunctional roles. nih.gov
General Sterol Biosynthesis Enzymes MammalsPrimarily ER; also Golgi, vesicles, plasma membrane, nucleus, cytosol, peroxisomes, lipid droplets. nih.govDiverse localization points to complex regulation and additional functions.

Evolutionary Perspectives of 4-methylsterol Biosynthesis

Phylogenetic Analyses of Sterol Biosynthetic Enzymes

Phylogenetic studies of the enzymes involved in the sterol biosynthetic pathway have been instrumental in unraveling the origin and diversification of this critical metabolic process. nih.gov Extensive analyses of the taxonomic distribution and phylogeny of these enzymes across a wide range of eukaryotic lineages suggest that the Last Eukaryotic Common Ancestor (LECA) already possessed a substantial toolkit of enzymes for sterol synthesis. nih.gov Subsequent evolution appears to have proceeded primarily through gene loss and tinkering of this ancestral pathway. nih.gov

Key enzymes in the pathway, such as squalene monooxygenase (ERG1) and oxidosqualene cyclase (ERG7), are highly conserved across species capable of de novo sterol synthesis. nih.gov Phylogenetic trees constructed for these enzymes indicate a shared ancestry between the sterol pathways found in bacteria and eukaryotes. pnas.org The close relationship between the ERG1 and ERG7 homologs in some sterol-producing bacteria and their eukaryotic counterparts has led to the hypothesis of ancient horizontal gene transfer events. researchgate.net

Furthermore, comprehensive phylogenetic analysis of sterol biosynthetic enzymes in groups like bryophytes suggests ongoing duplication and divergence of the final enzymes in the canonical sterol pathway. oup.comoup.com This highlights the dynamic nature of sterol evolution, even within specific lineages. The presence of sterol biosynthesis genes in a few bacterial species, such as Methylococcus capsulatus and Gemmata obscuriglobus, which often cluster with eukaryotic sequences in phylogenetic trees, provides further evidence for the complex evolutionary history of these enzymes. pnas.orgfrontiersin.org

Divergence and Convergent Evolution of C4-Methylation and Demethylation Pathways

The removal of methyl groups at the C4 position is a crucial step in the maturation of sterols. The pathways for C4-demethylation exhibit both divergence and convergent evolution across different eukaryotic kingdoms. mdpi.comresearchgate.net

In animals and fungi, the two methyl groups at the C4 position are sequentially removed after the demethylation at the C14 position. oup.commdpi.com This process is carried out by a highly conserved multi-enzyme complex. oup.com In contrast, the C4-demethylation sequence in plants is different: the first C4 methyl group is removed before C14 demethylation, and the second is removed after. mdpi.com This divergence in the order of demethylation events allows plants to produce unique 4-methylated sterols. mdpi.com

Despite these divergent strategies, the fundamental enzymatic reactions are the same, involving a sterol C4-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3βHSD/D), and a 3-ketosteroid reductase (3KSR). mdpi.com Interestingly, some bacteria that can perform C4-demethylation utilize a mechanism distinct from the canonical eukaryotic pathway, pointing to independent evolutionary solutions to the same biochemical problem. biorxiv.org For example, the bacterium Enhygromyxa salina employs a unique variation of the bacterial C4-demethylation pathway. biorxiv.org

The evolution of C4 photosynthesis pathways provides a parallel example of convergent evolution, where different plant lineages have independently evolved similar mechanisms to concentrate CO2, sometimes utilizing different decarboxylating enzymes like NADP-malic enzyme (NADP-ME) and NAD-malic enzyme (NAD-ME). frontiersin.org This demonstrates how different evolutionary routes can lead to a common functional outcome, a principle that also applies to the C4-demethylation of sterols.

Hypotheses on Horizontal Gene Transfer in Sterol Gene Acquisition

The sporadic distribution of sterol biosynthesis capabilities in the bacterial domain has led to the prominent hypothesis that bacteria acquired these genes from eukaryotes through horizontal gene transfer (HGT). researchgate.netfrontiersin.org Phylogenetic analyses consistently show that sterol biosynthesis genes from bacteria often group within or are closely related to their eukaryotic counterparts, supporting this idea. nih.govpnas.orgresearchgate.net

The transfer of genes for key enzymes like squalene monooxygenase (ERG1) and oxidosqualene cyclase (ERG7) is a frequently cited example. researchgate.net It is believed that a contiguous reading frame containing these genes may have been exchanged between early eukaryotes and bacteria. pnas.org While the direction of this transfer—from bacteria to eukaryotes or vice versa—is still debated, the evidence points to a significant role for HGT in the dissemination of sterol biosynthetic pathways. researchgate.netoup.com

Molecular clock analyses, which aim to estimate the divergence times of genes, suggest that the transfer of sterol biosynthesis genes between bacteria and stem eukaryotes may have occurred around 2.31 billion years ago, coinciding with the rise of oxygen in the atmosphere. mit.edu This timing is significant because sterol biosynthesis is an oxygen-dependent process. mit.edu The acquisition of these genes by bacteria could have provided them with a selective advantage in newly oxygenated environments.

Primitive Sterol Evolution and its Paleontological Significance

The study of primitive sterols and their fossilized remains, known as steranes, provides crucial insights into the early evolution of eukaryotes and the history of life on Earth. mit.edu Sterols are considered key biomarkers for eukaryotes in the geological record because, until recently, their biosynthesis was thought to be almost exclusively a eukaryotic trait. pnas.org

The discovery of steranes in ancient rocks has been used to date the emergence of eukaryotes. pnas.org While some ancient sterane findings have been re-evaluated as contaminants, the presence of these molecular fossils in rocks dating back to around 1.64 billion years ago is widely accepted. mit.edu

The biosynthesis of C4-methylsterols is of particular interest in this context. 4-methyl steranes found in sedimentary rocks have long been interpreted as evidence of partial demethylation by sterol methyl oxidases. nih.govacs.org A recent discovery, however, has revealed a novel biosynthetic pathway for C4-methyl sterols in some eukaryotes that involves a sterol methyltransferase instead of an oxidase. nih.govacs.org This finding challenges the traditional interpretation of 4-methyl sterane fossils and suggests a previously unknown route for their formation. nih.govacs.org

The identification of simple sterols like lanosterol and parkeol in the bacterium Gemmata obscuriglobus suggests that this organism may retain some of the most ancient features of the sterol biosynthetic pathway. pnas.org The evolution of more complex sterols from these primitive precursors likely occurred over vast geological timescales, driven by the changing environmental conditions and the increasing complexity of eukaryotic life. mit.edu The study of these "protosteroids" in ancient rocks continues to be a vital tool for understanding the hidden world of early complex life. chemistryworld.com

Future Research Directions on 4-methylcholest-8-en-3-ol

Elucidation of Undefined Functional Roles of Specific 4-Methylsterols

While recognized as intermediates in the biosynthesis of essential sterols like cholesterol and ergosterol, the specific biological activities of 4,4-dimethylsterols and 4-methylsterols, including 4-Methylcholest-8-en-3-ol, remain largely undefined. nih.govnih.gov The accumulation of these C4-sterol biosynthetic intermediates (C4-SBIs), due to genetic defects or chemical inhibition, leads to severe cellular and developmental problems across various organisms. nih.govnih.gov This suggests that beyond their role as precursors, these molecules may possess inherent biological functions.

Future research should focus on:

Signaling Molecules: Investigating the potential of 4-methylsterols to act as signaling molecules. There is emerging evidence that they may function as such in both mammals and plants. nih.govnih.gov For instance, certain oxygenated C4-SBIs have been implicated in auxin signaling in plants and immune system development in mammals. nih.govnih.gov

Meiosis Activation: Exploring the role of 4-methylsterols as meiosis activators, a function that has been suggested by functional evidence. nih.govnih.gov

Membrane Properties: Characterizing how the incorporation of 4-methylsterols into cellular membranes affects their physical properties, such as fluidity and permeability.

Discovery of Novel Enzymes and Reaction Mechanisms in C4-Sterol Metabolism

The enzymatic cascade responsible for the removal of the two methyl groups at the C4 position is a key step in producing functional sterols. nih.govresearchgate.net This process, known as C4-demethylation, involves a multi-enzyme complex. oup.com While the core enzymes have been identified in many organisms, there is still much to learn about the nuances of this process. nih.gov

Key areas for future investigation include:

Novel Enzyme Discovery: Searching for new enzymes or protein factors involved in C4-demethylation. For example, the protein ERG28 has been shown to tether the demethylation enzymes into a complex in the endoplasmic reticulum. nih.gov Further research may uncover additional scaffolding proteins or regulatory subunits. In bacteria, a distinct two-protein system (SdmA and SdmB) performs C-4 demethylation, highlighting the potential for discovering novel enzymatic solutions to this biochemical challenge. pnas.orgelifesciences.org

Reaction Mechanisms: Detailed mechanistic studies of the known C4-demethylation enzymes are needed. In plants, the two C4-methyl groups are removed at different stages of the sterol biosynthetic pathway, suggesting the involvement of distinct sterol methyl oxidases (SMOs) with specific substrate preferences. nih.govresearchgate.net Further research is needed to fully understand the catalytic mechanisms and what governs the substrate specificity of these enzymes. nih.gov

Evolutionary Divergence: Comparative studies of C4-demethylation across different kingdoms of life could reveal fascinating evolutionary adaptations. The process in bacteria is already known to be mechanistically distinct from that in eukaryotes, suggesting that sterol demethylation may have evolved independently multiple times. pnas.org

Advanced Structural Biology of Sterol Biosynthetic and Demethylating Enzymes

Understanding the three-dimensional structures of the enzymes involved in sterol biosynthesis and demethylation is crucial for elucidating their catalytic mechanisms and for developing specific inhibitors. jefferson.edunih.gov Recent advances in structural biology have provided valuable insights into key enzymes like squalene epoxidase (SQLE), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and 3β-hydroxysteroid Δ8-Δ7 isomerase (EBP). jefferson.edunih.gov

Future structural studies should aim to:

Enzyme-Substrate/Inhibitor Complexes: Determine the high-resolution structures of C4-demethylating enzymes in complex with their substrates (e.g., this compound) and inhibitors. This will provide a molecular basis for their substrate specificity and catalytic mechanisms, and facilitate the rational design of new modulators. jefferson.edunih.gov

Multi-Enzyme Complexes: Elucidate the structure of the entire C4-demethylation complex. Understanding the spatial arrangement of the constituent enzymes and the role of scaffolding proteins like Erg28p is essential for a complete picture of the demethylation process. pnas.org

Bacterial vs. Eukaryotic Enzymes: Comparative structural analysis of the bacterial SdmA-SdmB system and the eukaryotic C4-demethylase complex will provide insights into the convergent evolution of this critical metabolic step. oup.comnih.gov

In-depth Analysis of Spatial and Subcellular Regulation of Sterol Synthesis

Sterol synthesis is not uniformly distributed throughout the cell; rather, it is subject to complex spatial and subcellular regulation. frontiersin.orgfrontiersin.org The enzymes of the sterol biosynthetic pathway are localized to specific cellular compartments, and the distribution of sterols within the cell is tightly controlled. oup.com

Future research in this area should focus on:

Subcellular Localization of Enzymes: Precisely mapping the subcellular localization of all enzymes involved in the synthesis and metabolism of 4-methylsterols. This includes investigating whether these enzymes are organized into functional microdomains or "metabolons." Recent studies have identified ER-endocytic contact sites as potential "ER sterol exit sites" (ERSESs) where a subset of sterol biosynthetic enzymes accumulate. rupress.org

Sterol Trafficking: Elucidating the mechanisms by which this compound and other sterol intermediates are transported between different cellular compartments. This involves identifying and characterizing the protein machinery responsible for non-vesicular sterol transport.

Isozyme-Specific Functions: Investigating the distinct roles of different isozymes in regulating the spatial distribution of sterols. For example, in yeast, different isoforms of HMG-CoA reductase (Hmg1 and Hmg2) appear to direct ergosterol to different subcellular locations. frontiersin.orgfrontiersin.org

Development of Targeted Genetic and Biochemical Modulators for Research Applications

To dissect the complex roles of this compound and the pathways in which it is involved, the development of highly specific research tools is essential.

Future efforts should be directed towards:

Genetic Tools:

Gene Editing: Utilizing CRISPR/Cas9 and other gene-editing technologies to create precise knockouts, knock-ins, and point mutations in the genes encoding enzymes of the sterol biosynthetic pathway. This will allow for the controlled accumulation or depletion of specific sterol intermediates.

RNA Interference: Employing RNAi to transiently knockdown the expression of specific genes, providing a complementary approach to genetic knockouts.

Biochemical Modulators:

Specific Inhibitors: Designing and synthesizing highly specific inhibitors for each of the enzymes in the C4-demethylation pathway. This will enable researchers to pharmacologically manipulate the levels of 4-methylsterols and other intermediates with high temporal resolution. biorxiv.org The identification of compounds like fenpropimorph and voriconazole, which target specific enzymes in the sterol pathway, provides a starting point for developing more refined tools. biorxiv.org

Affinity Probes: Developing chemical probes based on the structure of this compound to identify and isolate its protein binding partners, which could include enzymes, transport proteins, and potential receptors.

Fluorescent Analogs: Synthesizing fluorescently labeled analogs of 4-methylsterols to visualize their subcellular localization and dynamics in living cells using advanced microscopy techniques.

By pursuing these future research directions, the scientific community can expect to gain a much deeper understanding of the biological significance of this compound and the intricate network of C4-sterol metabolism. This knowledge will not only advance our fundamental understanding of lipid biology but may also open up new avenues for therapeutic intervention in diseases where sterol metabolism is dysregulated.

Q & A

Q. Critical Parameters :

  • Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions in methylation.
  • Catalyst selection : Sodium naphthalenide enhances electrophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve reagent solubility.

Q. Table 1: Synthetic Method Comparison

MethodConditionsYield (%)Purity Assessment
Methylation (methyl iodide)0°C, THF, Na/naphthalene65–70NMR, melting point (145–147°C)
Sodium-mediated alkylation70–75°C, ethanol, N₂ atmosphere72HRMS, 1H/13C NMR

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:
Core techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., methyl groups at δ 0.6–1.2 ppm, olefinic protons at δ 5.3–5.5 ppm) .
    • 13C NMR : Confirms carbon骨架, including the C-3 hydroxyl (δ 70–75 ppm) and C-4 methyl (δ 20–22 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₈H₄₈O) and detects fragmentation patterns .

Q. Advanced Tips :

  • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.
  • COSY/TOCSY resolves coupling networks for stereochemical assignments.

Advanced: How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

Answer:
Discrepancies in stereochemistry often arise from overlapping NMR signals or ambiguous NOE data. Strategies include:

  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares calculated/experimental NMR shifts .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Isotopic Labeling : ²H or ¹³C labels clarify dynamic stereochemical behavior in solution.

Q. Example Workflow :

Perform 2D NMR (HSQC, HMBC) to assign connectivity.

Validate with DFT-optimized structures (software: Gaussian, ORCA).

Cross-check with X-ray if crystallizable .

Advanced: What experimental strategies elucidate metabolic pathways involving this compound?

Answer:
Key approaches to study its metabolic role (e.g., conversion to methostenol ):

  • Isotopic Tracers : Use ¹³C-labeled this compound to track incorporation into downstream metabolites via LC-MS.
  • Enzyme Assays : Purify candidate enzymes (e.g., sterol methyltransferases) and measure activity under varying pH/temperature.
  • Gene Knockout Models : CRISPR/Cas9 deletion of pathway genes in model organisms (e.g., yeast) to observe metabolic disruptions.

Q. Table 2: Metabolic Pathway Analysis Tools

TechniqueApplicationExample Outcome
Isotopic LabelingTracks carbon fluxIdentifies methostenol as a product
Enzyme KineticsMeasures Vmax, Km for sterol enzymesConfirms rate-limiting steps

Advanced: How to design biological activity assays for this compound while mitigating interference from structural analogs?

Answer:
To isolate its bioactivity:

Purity Validation : Use HPLC (>95% purity) to exclude analogs.

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., C-4 methyl deletion) to test necessity of specific groups.

Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-sterols) quantify receptor affinity in membrane preparations.

Q. Critical Controls :

  • Include vehicle controls (e.g., DMSO) to exclude solvent effects.
  • Use pharmacological inhibitors to confirm target specificity.

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